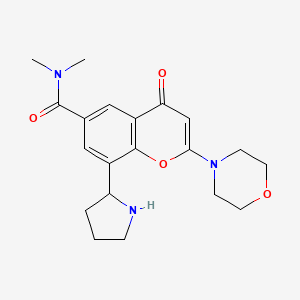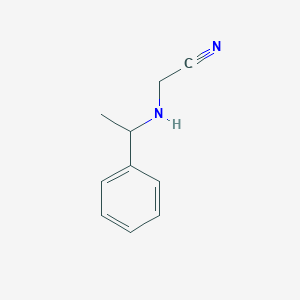![molecular formula C6H8N4O2 B8483497 methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate](/img/structure/B8483497.png)
methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Vorbereitungsmethoden
The synthesis of methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine, followed by dehydrogenation in the presence of palladium over activated charcoal or copper chromite . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
Methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like manganese dioxide or oxygen under controlled conditions.
Reduction: Hydrogenation reactions can be performed using palladium or other catalysts to reduce the compound.
Substitution: Nitration reactions can be carried out using a mixture of sulfuric and nitric acids to introduce nitro groups.
Wissenschaftliche Forschungsanwendungen
Methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The exact mechanism of action of methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate is not fully understood. it is known to interact with various molecular targets and pathways, including receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis . This interaction inhibits necroptosis, a form of programmed cell death, thereby exhibiting anti-inflammatory and anti-necroptotic activities .
Vergleich Mit ähnlichen Verbindungen
Methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate can be compared with other similar compounds, such as:
Methyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate: This compound shares a similar pyrrolo structure but differs in its functional groups and biological activities.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds are potent necroptosis inhibitors and have similar biological activities.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C6H8N4O2 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate |
InChI |
InChI=1S/C6H8N4O2/c1-12-6(11)4-2-3-5-7-8-9-10(4)5/h4H,2-3H2,1H3 |
InChI-Schlüssel |
LZEAULAJJYWKPL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC2=NN=NN12 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Hydroxyethyl)-1-homopiperazinyl]benzoxazole](/img/structure/B8483421.png)

![4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylmethanol](/img/structure/B8483434.png)










